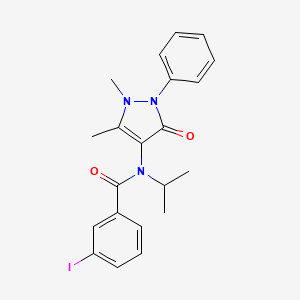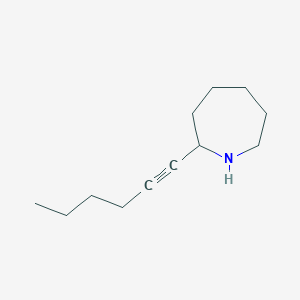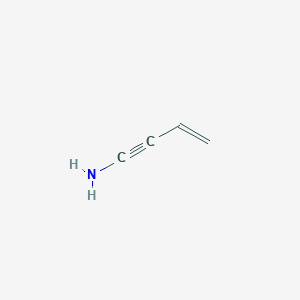
But-3-EN-1-YN-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-3-EN-1-YN-1-amine is an organic compound with the molecular formula C₄H₅N. It is a member of the amine family, characterized by the presence of an amino group (-NH₂) attached to a carbon chain that includes both a double bond (alkene) and a triple bond (alkyne). This unique structure makes it an interesting compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-3-EN-1-YN-1-amine can be achieved through several methods. One common approach involves the reaction of propargyl bromide with ammonia or primary amines under suitable conditions. This reaction typically requires a solvent such as ethanol and may be catalyzed by a base like potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and controlled production of the compound, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
But-3-EN-1-YN-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, forming alkenes or alkanes.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often used.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Alkenes, alkanes
Substitution: Various substituted amines
Scientific Research Applications
But-3-EN-1-YN-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of But-3-EN-1-YN-1-amine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the alkyne and alkene groups can participate in addition reactions. These interactions can affect enzyme activity, protein function, and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Buten-1-amine: Similar structure but lacks the triple bond.
1-Amino-3-butyne: Similar structure but lacks the double bond.
Uniqueness
But-3-EN-1-YN-1-amine is unique due to the presence of both a double bond and a triple bond in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
CAS No. |
86043-40-5 |
|---|---|
Molecular Formula |
C4H5N |
Molecular Weight |
67.09 g/mol |
IUPAC Name |
but-3-en-1-yn-1-amine |
InChI |
InChI=1S/C4H5N/c1-2-3-4-5/h2H,1,5H2 |
InChI Key |
MFJOINFYCPHZPO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC#CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



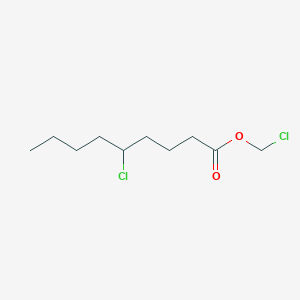
![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B14416236.png)
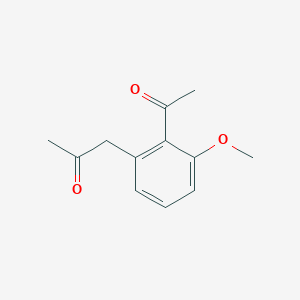
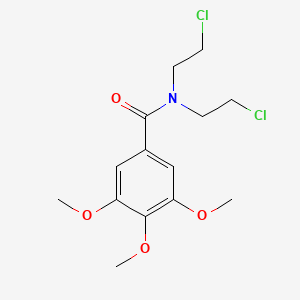
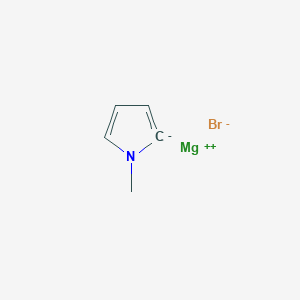
![N-[(2-Bromo-1-phenyl-ethylidene)amino]-2,4,6-trimethyl-benzenesulfonamide](/img/structure/B14416251.png)
![1-Methoxy-2-[(2-methoxypropan-2-yl)oxy]ethen-1-ol](/img/structure/B14416255.png)
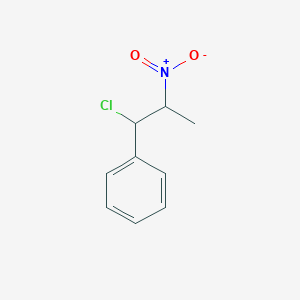
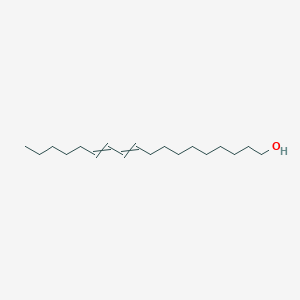
![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2,6-bis(methoxymethyl)cyclohexa-2,5-dien-1-one](/img/structure/B14416278.png)
![(3S)-3-[(Oxan-2-yl)oxy]butanal](/img/structure/B14416283.png)
